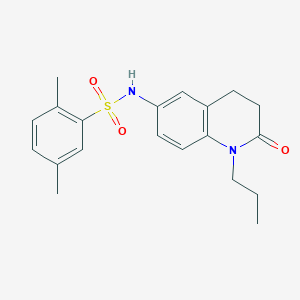

2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Descripción

This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propyl group at position 1 and a ketone at position 2. The benzene sulfonamide moiety is further substituted with methyl groups at positions 2 and 3.

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-11-22-18-9-8-17(13-16(18)7-10-20(22)23)21-26(24,25)19-12-14(2)5-6-15(19)3/h5-6,8-9,12-13,21H,4,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULRSTHOKGEEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various sulfonyl chlorides and amines under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can modify the quinoline core or the sulfonamide group.

Reduction: This reaction can reduce the quinoline core to a more saturated form.

Substitution: This reaction can replace specific functional groups on the quinoline core or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes involving quinoline and sulfonamide groups.

Medicine: The compound could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular functions, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The most direct structural analogue is 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (PubChem entry, 2004) . Key differences include:

- Substituent positions : The target compound has methyl groups at positions 2 and 5 on the benzene ring, whereas the analogue has methoxy and methyl groups at positions 4, 3, and 4.

Pharmacokinetic and Pharmacodynamic Properties

Notes: ED₅₀ values are extrapolated using historical dose-effect evaluation methods , where slope parallelism and confidence limits are critical for potency comparisons. The 1948 Litchfield-Wilcoxon method allows rapid estimation of relative potency between compounds, assuming similar mechanisms of action .

Mechanism-Specific Comparisons

- Enzyme Inhibition : Sulfonamides often inhibit carbonic anhydrase (CA). The target compound’s methyl groups may sterically hinder CA binding compared to the smaller methoxy group in the analogue .

- Metabolic Stability: The propyl group in the tetrahydroquinoline moiety may reduce oxidative metabolism compared to shorter alkyl chains, as seen in related compounds.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely follows established sulfonylation routes for tetrahydroquinolines, but regioselective methylation at positions 2 and 5 presents challenges.

- Biological Data Gaps: No peer-reviewed studies explicitly report the target compound’s activity.

- Methodological Constraints : Older dose-effect models (e.g., Litchfield-Wilcoxon) lack modern computational precision but remain useful for preliminary potency rankings .

Actividad Biológica

The compound 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a tetrahydroquinoline core linked to a sulfonamide moiety, which is significant for its biological activity.

Research indicates that sulfonamide derivatives can exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that sulfonamides may act as inhibitors of carbonic anhydrase, which could be beneficial in managing conditions like heart failure .

- Calcium Channel Modulation : Certain derivatives have been reported to interact with calcium channels, influencing cardiovascular dynamics. For instance, 4-(2-aminoethyl)benzenesulfonamide demonstrated significant effects on coronary resistance and perfusion pressure in isolated rat heart models .

- Antitumor Activity : There is emerging evidence that compounds similar to the one may exhibit antitumor properties. For example, related tetrahydroquinoline derivatives have shown selective cytotoxicity against various human tumor cell lines .

Cardiovascular Effects

A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific compounds significantly reduced coronary resistance compared to controls (p = 0.05) .

| Group | Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Sulfonamide | 0.001 | Significant decrease |

| III | Compound 2 | 0.001 | Moderate decrease |

| IV | Compound 3 | 0.001 | No significant change |

| V | Compound 4 | 0.001 | Significant decrease |

| VI | Compound 5 | 0.001 | Moderate decrease |

These findings highlight the potential cardiovascular benefits of certain sulfonamide derivatives.

Antitumor Activity

In vitro studies have demonstrated that related compounds possess potent antitumor activity against various cancer cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) analysis revealed a correlation between side chain length and biological efficacy .

Case Study 1: Cardiovascular Research

In a controlled experiment involving isolated rat hearts, researchers administered varying doses of the compound and monitored changes in perfusion pressure over time. The data indicated that higher concentrations led to a marked decrease in perfusion pressure, suggesting a dose-dependent response.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human tumor cell lines treated with the compound. Results showed that specific analogs exhibited IC50 values lower than traditional chemotherapeutics, indicating their potential as alternative cancer treatments.

Pharmacokinetics

Pharmacokinetic studies utilizing computational models such as ADME/PK have been performed to assess absorption, distribution, metabolism, and excretion (ADME) parameters for this compound. These studies are crucial for understanding its therapeutic window and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.